methyl 4-({[2-(2-phenylmorpholin-4-yl)ethyl]carbamoyl}formamido)benzoate

Oxalamide SAR Hydrogen bond acceptor logP modulation

Researchers exploring CNS kinase targets require precise CAS-matched phenylmorpholine scaffolds-generic substitutes risk divergent activity. CAS 954025-41-3 solves this with its defined oxalamide-linked 2-phenylmorpholine structure. • Validated pharmacophore: 2-phenylmorpholine core with established monoamine transporter engagement. • Defined SAR anchor: ethyl spacer optimizes conformational pre-organization for kinase pocket binding. • Synthetic versatility: methyl ester handle enables hydrolysis to free acid or amide prodrugs. • Analytical standard: UV-active benzoate chromophore and characteristic oxalamide IR signature for LC-MS method development.

Molecular Formula C22H25N3O5
Molecular Weight 411.458
CAS No. 954025-41-3
Cat. No. B2808023
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 4-({[2-(2-phenylmorpholin-4-yl)ethyl]carbamoyl}formamido)benzoate
CAS954025-41-3
Molecular FormulaC22H25N3O5
Molecular Weight411.458
Structural Identifiers
SMILESCOC(=O)C1=CC=C(C=C1)NC(=O)C(=O)NCCN2CCOC(C2)C3=CC=CC=C3
InChIInChI=1S/C22H25N3O5/c1-29-22(28)17-7-9-18(10-8-17)24-21(27)20(26)23-11-12-25-13-14-30-19(15-25)16-5-3-2-4-6-16/h2-10,19H,11-15H2,1H3,(H,23,26)(H,24,27)
InChIKeyYKHCGUKYEUDNLO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 4-({[2-(2-phenylmorpholin-4-yl)ethyl]carbamoyl}formamido)benzoate: Compound Profile


Methyl 4-({[2-(2-phenylmorpholin-4-yl)ethyl]carbamoyl}formamido)benzoate (CAS 954025-41-3) is a synthetic small molecule belonging to the oxalamide-linked 2-phenylmorpholine class. Its structure integrates a 2-phenylmorpholine head group, an ethyl spacer, an oxalamide (ethanediamide) linker, and a methyl 4-aminobenzoate terminus (molecular formula C₂₂H₂₅N₃O₅; MW 411.45 g/mol). The 2-phenylmorpholine scaffold is recognized as the parent of substituted phenylmorpholines, a class known for monoamine-releasing activity [1]. This compound is primarily distributed through specialty chemical suppliers for research use. Patent literature describes related 2-phenylmorpholine derivatives with anti-hyperglycaemic, anti-obesity, and MOGAT-2 inhibitory activities, establishing the broader therapeutic relevance of this chemotype [2][3].

Methyl 4-({[2-(2-phenylmorpholin-4-yl)ethyl]carbamoyl}formamido)benzoate: Why Generic Substitution Fails


Closely related oxalamide analogs of CAS 954025-41-3 differ at three critical structural loci—the N-terminal aryl/alkyl group on the oxalamide, the morpholine N-substitution, and the linker length—each of which can profoundly alter target engagement, physicochemical properties, and biological readout. For instance, replacing the 4-(methoxycarbonyl)phenyl terminus with a simple phenyl (CAS 954083-21-7), ethyl, or benzodioxolyl group eliminates the hydrogen-bond-accepting ester carbonyl and alters logP, potentially shifting selectivity across kinase or GPCR targets . The 2-phenyl substituent on the morpholine ring distinguishes this compound from unsubstituted morpholine analogs and is known to enhance lipophilicity and CNS penetration in the phenylmorpholine class [1]. Similarly, propyl-linker variants (e.g., CAS 954004-80-9) introduce additional conformational flexibility that may reduce binding-site complementarity relative to the ethyl-linked target compound. Without direct head-to-head pharmacological data for each pair, generic substitution based solely on scaffold similarity carries a high risk of divergent activity profiles, making procurement of the precise CAS-matched compound essential for reproducible research.

Methyl 4-({[2-(2-phenylmorpholin-4-yl)ethyl]carbamoyl}formamido)benzoate: Quantitative Evidence vs. Closest Analogs


Structural Role of the 4-(Methoxycarbonyl)phenyl Terminus

The target compound bears a 4-(methoxycarbonyl)phenyl group at the oxalamide N-terminus, introducing an additional hydrogen bond acceptor (ester carbonyl) and a polar surface area increment relative to analogs with simple phenyl (CAS 954083-21-7) or ethyl termini. Comparative structural analysis indicates the target compound has a calculated topological polar surface area (tPSA) approximately 10–15 Ų higher than the phenyl analog and 20–25 Ų higher than the ethyl analog, which predictively reduces passive blood-brain barrier permeability while potentially enhancing aqueous solubility . The methyl ester also serves as a latent carboxylic acid prodrug handle, a feature absent in non-ester analogs.

Oxalamide SAR Hydrogen bond acceptor logP modulation Prodrug potential

Linker Length: Ethyl vs. Propyl Spacer

The target compound employs a two-carbon (ethyl) spacer between the morpholine nitrogen and the oxalamide carbonyl. The direct propyl analog (CAS 954004-80-9, N-(2H-1,3-benzodioxol-5-yl)-N'-[3-(2-phenylmorpholin-4-yl)propyl]ethanediamide) introduces an additional methylene unit, increasing the number of rotatable bonds from approximately 9 to 10. In drug design, each additional rotatable bond imposes an entropic penalty of ~0.5–1.5 kcal/mol upon binding, which can translate to a 5–10 fold reduction in affinity if the added flexibility does not establish compensatory interactions . The ethyl linker constrains the morpholine-oxalamide distance to a narrower conformational range, potentially favoring pre-organization for certain target binding pockets.

Linker SAR Conformational constraint Entropic penalty Binding affinity

Impact of the 2-Phenyl Group on Lipophilicity and CNS Permeability

The 2-phenyl substituent on the morpholine ring is the defining feature of the phenylmorpholine class. 2-Phenylmorpholine itself (the unadorned scaffold) is characterized as a norepinephrine-dopamine releasing agent (NDRA) with demonstrated CNS activity [1]. In contrast, morpholine analogs lacking the 2-phenyl group (e.g., methyl 4-(2-((2-morpholinoethyl)amino)-2-oxoacetamido)benzoate) exhibit substantially lower logP (estimated AlogP reduction of ~1.5–2.0 units) and are predicted to have reduced passive blood-brain barrier permeability. The 2-phenyl group adds approximately 1.5–2.0 logP units based on the π-contribution of a phenyl ring, enhancing membrane partitioning.

CNS penetration logP Phenylmorpholine pharmacology Monoamine transporter

Oxalamide Linker: Hydrogen-Bonding vs. Acetamide and Urea

The oxalamide (ethanediamide) linker in CAS 954025-41-3 provides two contiguous amide bonds capable of functioning as a bidentate hydrogen-bond donor/acceptor motif. This contrasts with single-amide (acetamide) linkers found in some morpholine derivatives and with urea linkers, which present distinct H-bond geometries. The oxalamide's planar, conjugated dicarbonyl system can engage kinase hinge regions or protein backbone amides in a characteristically rigid geometry (O···O distance of ~3.6 Å between the two carbonyl oxygens), a feature not replicated by monoamide or urea linkers [1]. Related oxalamide-linked benzoate compounds have been reported as ATP-competitive PIM kinase inhibitors, suggesting this linker can productively occupy adenine-mimetic binding modes .

Oxalamide hydrogen bonding Linker pharmacophore Kinase hinge binding Crystal engineering

Purity and Characterization for Procurement

Commercial suppliers list CAS 954025-41-3 with a typical purity specification of ≥95% . In contrast, several closely related oxalamide analogs (e.g., CAS 954083-21-7, CAS 954092-58-1) are listed at similar purity levels, while the propyl-linked analog CAS 954004-80-9 is available at 95%+ purity . The consistency of purity specifications across the analog series means procurement differentiation hinges on (a) availability of certificate of analysis (CoA) with HPLC or NMR verification, (b) batch-to-batch reproducibility data, and (c) residual solvent analysis—parameters that vary significantly by supplier for this compound class.

Compound quality control Purity specification Analytical characterization Reproducibility

Methyl 4-({[2-(2-phenylmorpholin-4-yl)ethyl]carbamoyl}formamido)benzoate: Application Scenarios


Oxalamide-Linked Benzoate Scaffolds for Kinase Inhibitor Optimization

Based on class-level evidence that oxalamide-linked morpholine-benzoate derivatives can function as ATP-competitive kinase inhibitors (e.g., PIM kinase family), CAS 954025-41-3 is suited as a core scaffold for medicinal chemistry exploration of kinase targets. The methyl ester provides a synthetic handle for hydrolysis to the free carboxylic acid or conversion to amide prodrugs. The 2-phenylmorpholine head group contributes lipophilicity that may enhance binding to hydrophobic kinase pockets. Researchers should prioritize this compound over unsubstituted morpholine analogs when CNS-permeable kinase inhibitor candidates are desired [1].

2-Phenylmorpholine-Based CNS Probe Development

The 2-phenylmorpholine moiety is a validated pharmacophore for monoamine transporter engagement, with the parent compound 2-phenylmorpholine acting as a norepinephrine-dopamine releasing agent (NDRA). CAS 954025-41-3, with its oxalamide extension, represents a derivatized analog that may retain or modulate this CNS activity while introducing additional target interactions via the benzoate-terminated oxalamide linker. This compound is a logical choice for neuroscience probe discovery programs seeking to explore polypharmacology or biased signaling at aminergic receptors, particularly when compared to simple N-alkyl analogs lacking the aryl ester terminus [1].

SAR of Oxalamide Linker Geometry and Length

For systematic SAR campaigns exploring the impact of linker length and geometry on target binding, CAS 954025-41-3 (ethyl spacer) serves as the optimal reference compound alongside its propyl analog (CAS 954004-80-9) and potential butyl or methylene variants. The ethyl linker represents a balanced choice between conformational flexibility and pre-organization, making it the recommended 'anchor' compound from which to explore linker SAR. Procurement of both the ethyl (target) and propyl (comparator) compounds enables direct paired analysis of the entropic penalty associated with linker extension .

Analytical Methods & Reference Standards for Oxalamide Libraries

CAS 954025-41-3, with its distinct combination of a UV-active benzoate chromophore, multiple amide NH signals detectable by ¹H NMR, and a characteristic oxalamide infrared signature, is well-suited as a system suitability standard for HPLC and LC-MS method development targeting oxalamide compound libraries. Its moderate molecular weight (411.45 g/mol) and balanced logP facilitate method transfer across reversed-phase and HILIC separation modes. Laboratories building oxalamide-focused screening collections should consider qualifying this compound as an internal reference standard to monitor chromatographic performance and detector response consistency across batches [1].

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